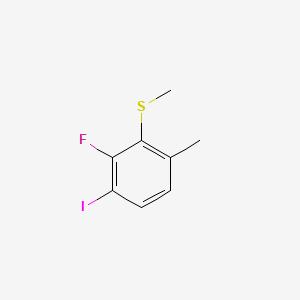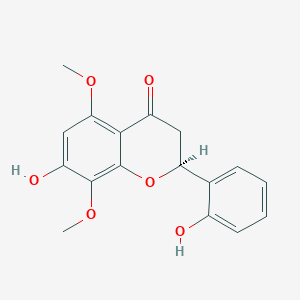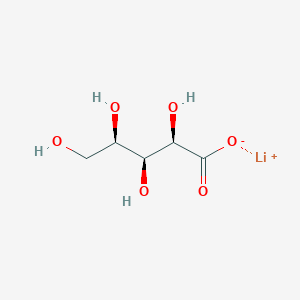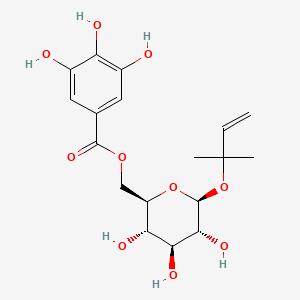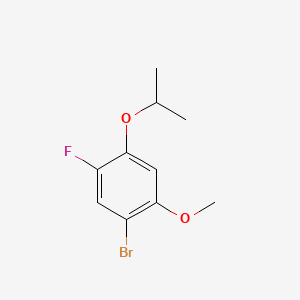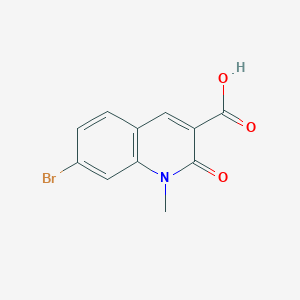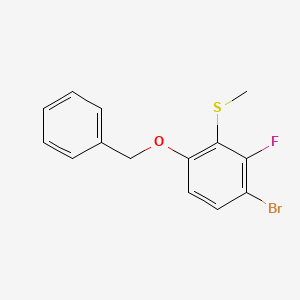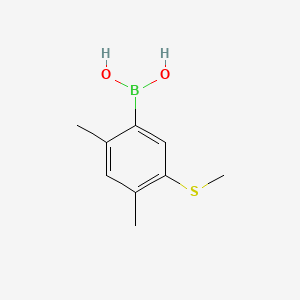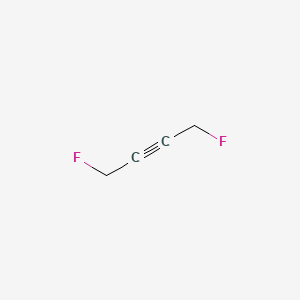
1,4-Difluorobut-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluorobut-2-yne is an organic compound with the molecular formula C₄H₄F₂ It is a fluorinated derivative of butyne, characterized by the presence of two fluorine atoms attached to the first and fourth carbon atoms of the butyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Difluorobut-2-yne can be synthesized through several methods. One common approach involves the fluorination of 1,4-dichlorobut-2-yne using a fluorinating agent such as potassium fluoride. The reaction typically occurs under anhydrous conditions and elevated temperatures to facilitate the substitution of chlorine atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The process must ensure high purity and yield of the final product, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluorobut-2-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to fluorinated alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium amide or organolithium reagents are employed under anhydrous conditions.
Major Products
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated alkanes or alkenes.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Scientific Research Applications
1,4-Difluorobut-2-yne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,4-difluorobut-2-yne involves its interaction with various molecular targets, depending on the specific application. In biochemical contexts, it may act as an inhibitor or substrate for enzymes, affecting their activity and function. The fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobut-2-yne: A chlorinated analog with similar structural features but different reactivity due to the presence of chlorine atoms.
1,4-Dibromobut-2-yne: A brominated analog with distinct chemical properties and applications.
1,4-Diiodobut-2-yne: An iodinated analog with unique reactivity patterns.
Uniqueness
1,4-Difluorobut-2-yne is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity, stability, and resistance to metabolic degradation. These features make it particularly valuable in applications requiring high stability and specific reactivity.
Properties
CAS No. |
407-82-9 |
|---|---|
Molecular Formula |
C4H4F2 |
Molecular Weight |
90.07 g/mol |
IUPAC Name |
1,4-difluorobut-2-yne |
InChI |
InChI=1S/C4H4F2/c5-3-1-2-4-6/h3-4H2 |
InChI Key |
FVVVNCKGSNVGKQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CCF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone](/img/structure/B14756596.png)
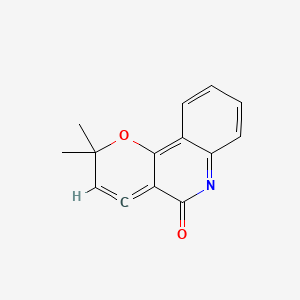
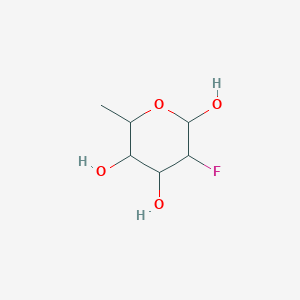
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
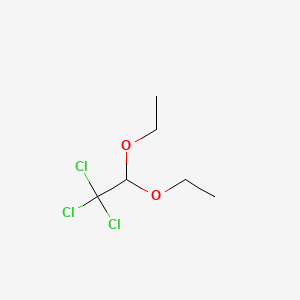
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)
